tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is also known by its systematic name, Carbamic acid, (2-aminoethyl)cyclopentyl-, 1,1-dimethylethyl ester . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted carbamates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . Major products formed from these reactions include various substituted carbamates and amine derivatives .

Scientific Research Applications

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate can be compared with similar compounds such as tert-Butyl (2-aminoethyl)(ethyl)carbamate and tert-Butyl (2-aminoethyl)(methyl)carbamate . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic properties .

Similar compounds include:

- tert-Butyl (2-aminoethyl)(ethyl)carbamate

- tert-Butyl (2-aminoethyl)(methyl)carbamate

- tert-Butyl (2-aminoethyl)(phenyl)carbamate

These compounds are used in various applications, but this compound is particularly valued for its unique properties and versatility in chemical synthesis .

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

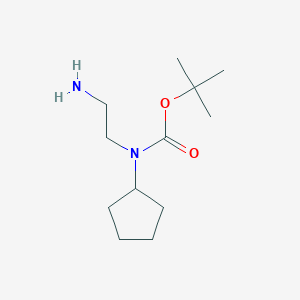

The compound can be represented by the following structural formula:

This structure features a tert-butyl group, an aminoethyl moiety, and a cyclopentyl carbamate, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including proteases involved in viral replication. For example, it demonstrates inhibitory potency against Hepatitis C virus NS3/4A protease with Ki values in the nanomolar range, indicating strong potential as an antiviral agent .

- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can trigger cell cycle arrest and apoptosis through modulation of signaling pathways .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Case Studies

- Antiviral Activity : In a study focusing on the development of protease inhibitors for Hepatitis C, this compound was identified as a potent inhibitor. The compound showed significant efficacy against resistant variants of the virus, highlighting its potential in treating chronic infections .

- Cancer Treatment : Another investigation explored the compound's effects on various cancer cell lines. It was found to induce apoptosis through activation of caspase pathways and inhibition of cell proliferation markers. This suggests a promising role for the compound in cancer therapy .

- Pharmacokinetics : Further studies have assessed the pharmacokinetic properties of the compound, demonstrating favorable absorption and metabolism profiles that support its use as an orally bioavailable therapeutic agent .

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(9-8-13)10-6-4-5-7-10/h10H,4-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGVKICJVCBSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.